ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate
CAS No.: 1221722-36-6
Cat. No.: VC2838982
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221722-36-6 |
|---|---|
| Molecular Formula | C11H13N3O3S |
| Molecular Weight | 267.31 g/mol |
| IUPAC Name | ethyl 6,8-dimethyl-1-oxo-4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxylate |
| Standard InChI | InChI=1S/C11H13N3O3S/c1-4-17-10(16)7-5(2)8-9(15)12-13-11(18)14(8)6(7)3/h4H2,1-3H3,(H,12,15)(H,13,18) |
| Standard InChI Key | JIVFXZJGIBYUMP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C(=C1C)C(=O)NNC2=S)C |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=C1C)C(=O)NNC2=S)C |
Introduction
Chemical Identity and Fundamental Properties
Ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazine-7-carboxylate is a specialty organic compound characterized by its heterocyclic structure and specific functional groups. The compound is identified by CAS number 1221722-36-6 and possesses a molecular formula of C11H13N3O3S with a molecular weight of 267.31 g/mol. This chemical entity belongs to the broader class of heterocyclic compounds containing fused ring systems, specifically incorporating both pyrrole and triazine moieties in its structure. The presence of the ethyl carboxylate group at position 7, methyl groups at positions 6 and 8, and the sulfanyl (thiol) group at position 4 contributes to its unique chemical properties and potential reactivity patterns.
The compound's structure consists of a pyrrolo[1,2-d] triazine core scaffold, which represents a bicyclic heterocyclic system formed by the fusion of pyrrole and 1,2,4-triazine rings. This structural arrangement creates a planar, aromatic system with specific electron distribution patterns that influence its chemical behavior and potential interactions with biological targets. The oxo group at position 1 introduces a carbonyl functionality that affects the electron density distribution across the ring system, potentially creating sites for hydrogen bonding and other intermolecular interactions.
Table 1: Key Chemical and Physical Properties
Nomenclature and Alternative Designations
The systematic IUPAC name for this compound is ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazine-7-carboxylate, which accurately reflects its structural components and their positions within the molecular framework. The compound is also known by several alternative designations in various chemical databases and commercial catalogs, which aids in its identification across different research platforms and supplier inventories.
Among the documented synonyms for this compound are ethyl 6,8-dimethyl-1-oxo-4-sulfanylidene-2,3-dihydropyrrolo[1,2-d]triazine-7-carboxylate, which emphasizes the tautomeric form of the sulfanyl group. Additional database identifiers include AKOS033283620, CS-0252379, EN300-60001, and Z926915918, which represent catalog numbers or internal identifiers used by various chemical repositories and suppliers. These alternative designations facilitate cross-referencing and identification of the compound across different research platforms and commercial sources.
The nomenclature of this compound follows the standard IUPAC rules for fused heterocyclic systems, where the parent heterocycle (triazine) and the fused component (pyrrole) are designated with appropriate locants and fusion descriptors. The position numbers in the name reflect the conventional numbering system for this fused ring system, with substituents identified by their respective positions on the core scaffold.
Structural Features and Chemical Characteristics
The three-dimensional structure of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazine-7-carboxylate exhibits several noteworthy features that contribute to its chemical behavior and potential applications. The fused ring system creates a planar core with specific electron distribution patterns, influenced by the nitrogen atoms in the triazine ring and the conjugation with the pyrrole system.
The presence of the sulfanyl group at position 4 introduces a potential reaction site for nucleophilic and electrophilic processes, making the compound valuable in synthetic chemistry. This functional group can participate in various transformations, including oxidation to sulfoxide or sulfone derivatives, alkylation to form thioethers, or metal coordination through the sulfur atom. The carboxylic ester group at position 7 provides another reactive site, amenable to hydrolysis, transesterification, or reduction reactions, which enhances the compound's utility as a synthetic intermediate.
| Application Area | Potential Role | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthetic intermediate for drug candidates | Contains modifiable functional groups and a heterocyclic scaffold with potential biological activity |
| Chemical Biology | Probe molecule for biochemical studies | Heterocyclic structure may interact with specific biological targets |
| Materials Science | Precursor for specialty materials | Unique electronic properties of the heterocyclic system |
| Catalysis Research | Component in organocatalytic systems | Functional groups may participate in catalytic processes |
| Agrochemical Development | Template for crop protection agents | Heterocyclic structures are common in pesticide chemistry |
| Safety Aspect | Recommendation |
|---|---|
| Personal Protection | Chemical-resistant gloves, safety glasses, laboratory coat |
| Handling Environment | Well-ventilated area or chemical fume hood |
| Storage Conditions | Tightly closed container, protected from light and moisture |
| Exposure Response | Flush with water (skin/eye contact); move to fresh air (inhalation) |
| Waste Disposal | Follow local regulations for hazardous chemical waste |
| Fire Hazard | Potential to release toxic gases upon combustion (sulfur oxides, nitrogen oxides) |
Future Research Directions
The unique structural features of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazine-7-carboxylate suggest several promising avenues for future research and development. Given the limited documentation of specific applications for this exact compound, there exist significant opportunities for exploring its potential utility across various scientific domains.
Medicinal chemistry investigations could focus on systematic structural modifications to develop structure-activity relationships, particularly through functionalization of the sulfanyl group, variation of the ester moiety, or substitution at other positions of the heterocyclic scaffold. Such studies could potentially identify derivative compounds with enhanced biological activity against specific disease targets.
Synthetic methodology research could explore the reactivity profile of this compound, developing selective transformation protocols that utilize its functional groups as handles for further elaboration. The establishment of a comprehensive reactivity map would enhance the compound's utility as a building block in complex molecule synthesis and expand its applications in diversity-oriented synthesis programs.
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